molecular formula C11H14ClNS B13313507 N-(4-chlorophenyl)thian-4-amine

N-(4-chlorophenyl)thian-4-amine

Cat. No.: B13313507
M. Wt: 227.75 g/mol
InChI Key: OLILHQIFSIYMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)thian-4-amine is a chemical compound with the molecular formula C₁₁H₁₄ClNS. It is characterized by the presence of a thian-4-amine group attached to a 4-chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)thian-4-amine typically involves the reaction of 4-chloroaniline with thian-4-amine under specific conditions. One common method includes the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by the reaction with thian-4-amine . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thian-4-amine: Similar structure but with a bromine atom instead of chlorine.

    N-(4-methylphenyl)thian-4-amine: Contains a methyl group instead of chlorine.

    N-(4-fluorophenyl)thian-4-amine: Features a fluorine atom in place of chlorine.

Uniqueness

N-(4-chlorophenyl)thian-4-amine is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific reactivity or biological activity is desired .

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(4-chlorophenyl)thian-4-amine

InChI

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2

InChI Key

OLILHQIFSIYMLJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.